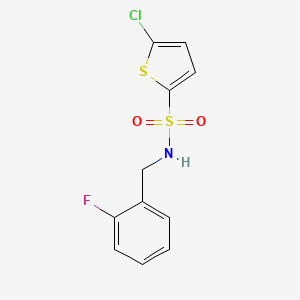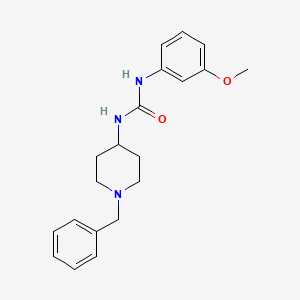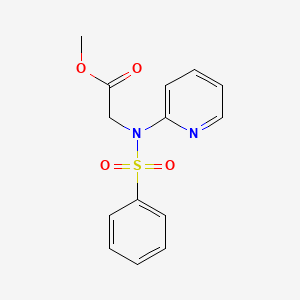
5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. BTK is activated by binding to the B cell receptor (BCR), leading to downstream signaling events that promote B cell proliferation and survival. 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide inhibits BTK by binding to its active site, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in B cells, leading to decreased B cell proliferation and survival. This compound also inhibits the activation of downstream signaling pathways, such as NF-κB and AKT, which are involved in B cell survival and proliferation. In preclinical studies, this compound has shown promising anti-tumor activity in B cell malignancies, as well as anti-inflammatory activity in models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide in lab experiments include its potent and selective inhibition of BTK, its ability to synergize with other targeted therapies, and its promising preclinical activity in B cell malignancies and autoimmune diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further studies to determine its optimal dosing and administration.
Future Directions
For 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide research include clinical trials to determine its safety and efficacy in patients with B cell malignancies and autoimmune diseases. Other potential future directions include combination therapies with this compound and other targeted therapies, as well as studies to determine its potential in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.
Synthesis Methods
The synthesis of 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide involves several steps, starting with the reaction of 2-fluorobenzylamine with 5-chlorothiophene-2-sulfonyl chloride to form the intermediate this compound. This intermediate is then treated with a series of reagents to yield the final product, this compound.
Scientific Research Applications
5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound demonstrated potent and selective inhibition of BTK, leading to decreased B cell proliferation and survival. This compound also showed synergy with other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL.
properties
IUPAC Name |
5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2S2/c12-10-5-6-11(17-10)18(15,16)14-7-8-3-1-2-4-9(8)13/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYRZQEPUETAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)
![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)
![methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)


![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5366791.png)
![N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5366799.png)
![2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5366804.png)

![1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine](/img/structure/B5366829.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366833.png)

![2-(4-{[3-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5366845.png)